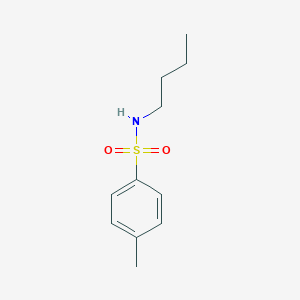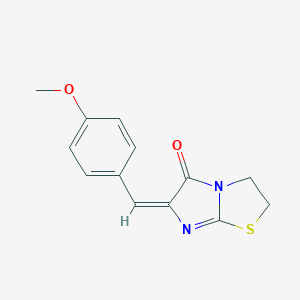
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the family of imidazo[2,1-b]thiazoles, which are known for their diverse biological activities.
作用机制
The mechanism of action of imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- is not fully understood. However, several scientific research studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in various biological processes. For example, some studies have suggested that this compound may inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival.
生化和生理效应
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- has been shown to have several biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system. However, the exact biochemical and physiological effects of this compound may vary depending on the specific application and dosage.
实验室实验的优点和局限性
One of the main advantages of using imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- in lab experiments is its diverse biological activities. This compound has been shown to have several potential applications in drug development, making it a promising target for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several scientific research studies have reported that this compound may have toxic effects on certain cell types, highlighting the need for further toxicity studies.
未来方向
There are several future directions for research on imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)-. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound, which may help to identify specific targets for drug development.
2. Studies on the toxicity of this compound, which may help to determine safe dosages for use in humans.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, which may help to optimize its use in drug development.
4. Studies on the potential applications of this compound in the treatment of specific diseases, such as cancer, fungal infections, and viral infections.
Conclusion:
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- is a promising compound that has gained significant attention in scientific research due to its diverse biological activities. This compound has been extensively studied for its potential applications in drug development, and several scientific research studies have reported its anticancer, antifungal, antibacterial, and antiviral activities. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in drug development.
合成方法
The synthesis of imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- involves the reaction of 4-methoxybenzaldehyde with 2-aminothiophenol in the presence of glacial acetic acid. This reaction yields the intermediate Schiff base, which is then cyclized with 2-bromoacetophenone in the presence of potassium carbonate to yield the final product. The synthesis of this compound has been reported in several scientific research studies.
科学研究应用
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- has been extensively studied for its potential applications in drug development. Several scientific research studies have reported its anticancer, antifungal, antibacterial, and antiviral activities. This compound has also been studied for its potential as a neuroprotective agent and as a modulator of the immune system.
属性
CAS 编号 |
129228-60-0 |
|---|---|
产品名称 |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methylene)- |
分子式 |
C13H12N2O2S |
分子量 |
260.31 g/mol |
IUPAC 名称 |
(6E)-6-[(4-methoxyphenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C13H12N2O2S/c1-17-10-4-2-9(3-5-10)8-11-12(16)15-6-7-18-13(15)14-11/h2-5,8H,6-7H2,1H3/b11-8+ |
InChI 键 |
XPQNOBPUGLXDHX-DHZHZOJOSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N3CCSC3=N2 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2 |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2 |
其他 CAS 编号 |
129228-60-0 |
同义词 |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-methoxyphenyl)methy lene)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)
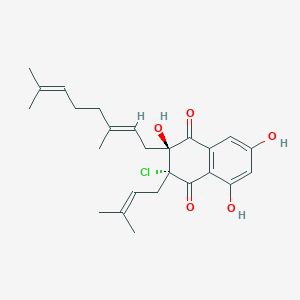
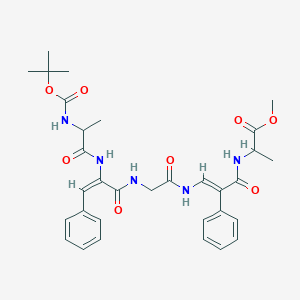
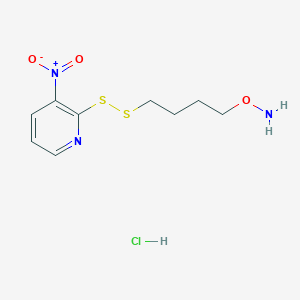
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
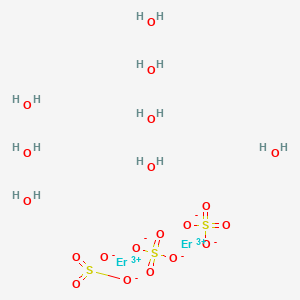
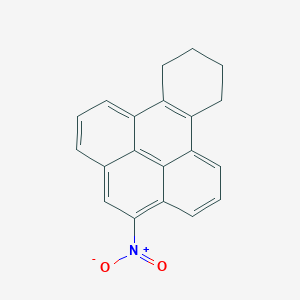
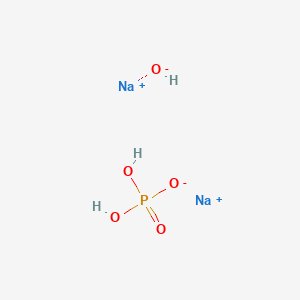
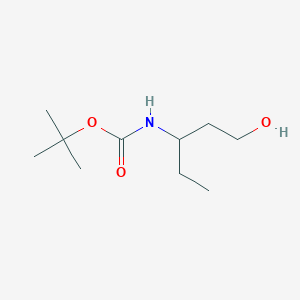
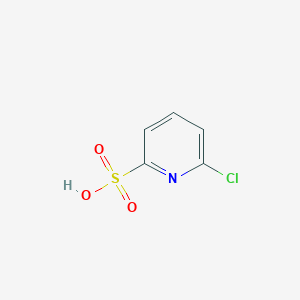
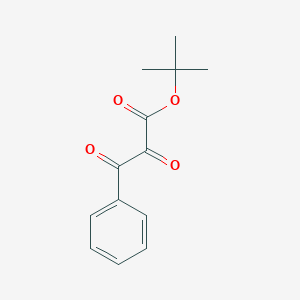
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
